synthesis of ((o-Allylphenoxy)methyl)oxirane from o-allylphenol
synthesis of ((o-Allylphenoxy)methyl)oxirane from o-allylphenol
Technical Guide: Synthesis of ((o-Allylphenoxy)methyl)oxirane from o-Allylphenol
Part 1: Executive Summary & Strategic Analysis
Target Compound: ((o-Allylphenoxy)methyl)oxirane IUPAC Name: 2-((2-allylphenoxy)methyl)oxirane Common Names: o-Allylphenyl glycidyl ether; 1-(2-allylphenoxy)-2,3-epoxypropane. CAS Registry Number: 2210-79-9 (Generic for allylphenyl glycidyl ethers, specific isomers vary).
This guide details the synthesis of ((o-Allylphenoxy)methyl)oxirane via the Williamson etherification of o-allylphenol (2-allylphenol) with epichlorohydrin (1-chloro-2,3-epoxypropane). This transformation is a cornerstone in the production of functionalized epoxy resins and silane coupling agents. The allyl group provides a site for thermal curing (via Claisen rearrangement) or radical polymerization, while the glycidyl group offers reactivity toward amines, anhydrides, and hydroxyls.
Strategic Mechanistic Insight: While often simplified as a direct nucleophilic substitution of the chloride, the reaction between a phenoxide and epichlorohydrin in the presence of aqueous base is widely accepted to proceed via a ring-opening/ring-closing sequence .
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Deprotonation: Sodium hydroxide generates the phenoxide ion.
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Ring Opening: The phenoxide attacks the less hindered carbon of the epoxide ring (C3 of epichlorohydrin), forming a chlorohydrin ether intermediate.
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Ring Closure (Dehydrochlorination): The resulting alkoxide undergoes an intramolecular
reaction, displacing the chloride ion to re-form the epoxide ring (the glycidyl group).
Critical Note: Direct displacement of the chloride (attacking C1) is possible but kinetically less favored compared to the relief of ring strain upon opening the epoxide. However, because the product is the same, the distinction is mechanistic rather than synthetic, though it dictates the necessity of controlling temperature to prevent oligomerization of the intermediate.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion of o-allylphenol to the glycidyl ether, highlighting the chlorohydrin intermediate.
Figure 1: Mechanistic pathway showing the formation of the phenoxide, attack on epichlorohydrin, and final ring closure.
Part 3: Detailed Experimental Protocol
Methodology: Phase-Transfer Catalyzed Williamson Ether Synthesis. Scale: Laboratory (Adaptable to Pilot).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| o-Allylphenol | Substrate | 1.0 | Purity >98% recommended. |
| Epichlorohydrin | Reagent/Solvent | 4.0 - 6.0 | Excess prevents oligomerization. Toxic. |
| NaOH (40% aq) | Base | 1.1 - 1.2 | Adds dropwise to control exotherm. |
| TBAB | Phase Transfer Cat.[1] | 0.02 - 0.05 | Tetrabutylammonium bromide. Optional but boosts yield. |
| Toluene/Water | Workup Solvents | - | For extraction and washing. |
Step-by-Step Procedure
Step 1: Reactor Setup Equip a 3-neck round-bottom flask with:
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Mechanical stirrer (magnetic stirring may fail if salts precipitate heavily).
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Reflux condenser.
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Pressure-equalizing addition funnel.
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Thermometer/Thermocouple.
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Nitrogen inlet (inert atmosphere is preferred to prevent phenol oxidation).
Step 2: Initial Charge Charge the flask with o-allylphenol (1.0 equiv) and epichlorohydrin (5.0 equiv) .
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Expert Tip: Using a large excess of epichlorohydrin acts as the solvent and statistically favors the mono-addition over the polymerization of the epoxide. Add TBAB (3 mol%) at this stage if using PTC.
Step 3: Reaction (Base Addition) Heat the mixture to 100°C - 110°C (gentle reflux of epichlorohydrin). Once refluxing, begin the dropwise addition of 40% aqueous NaOH (1.1 equiv) via the addition funnel.
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Rate Control: Add slowly over 60–90 minutes. The reaction is azeotropic; water is introduced with the base and formed during deprotonation.
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Azeotropic Distillation (Optional but Recommended): If equipped with a Dean-Stark trap, remove water continuously to drive the reaction to completion and reduce hydrolysis of epichlorohydrin.
Step 4: Post-Reaction Digest After base addition is complete, maintain reflux for an additional 2–3 hours . Monitor reaction progress via TLC (Silica, Hexane:EtOAc 8:2) or GC-MS. The starting phenol spot should disappear.
Step 5: Workup
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Cool the reaction mixture to room temperature.
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Filter off the precipitated salt (NaCl) using a Buchner funnel. Wash the salt cake with a small amount of toluene.
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Distillation of Excess Epichlorohydrin: This is critical. Remove the unreacted epichlorohydrin under reduced pressure (rotary evaporator) at temperatures <60°C to avoid polymerization.
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Extraction: Dissolve the residue in toluene (or diethyl ether). Wash with water (2x) and brine (1x) to remove residual caustic and salts.
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Dry the organic layer over anhydrous
or .
Step 6: Purification Concentrate the organic layer. The crude oil is typically purified via vacuum distillation .
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Target Boiling Point: ~126–129°C at 0.6 mmHg [1].[2]
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Yield Expectation: 75–85%.
Part 4: Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oligomers | Insufficient Epichlorohydrin | Increase Epi:Phenol ratio to >5:1. |
| Hydrolysis of Product | Excess Water / High Temp | Use Dean-Stark trap; avoid prolonged heating after completion. |
| Incomplete Conversion | Poor Phase Transfer | Ensure vigorous stirring; increase TBAB loading to 5 mol%. |
| Color Formation | Phenol Oxidation | Ensure strict |
Part 5: Characterization Data
To validate the synthesis, the following spectroscopic signatures should be observed:
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IR Spectroscopy (Neat):
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915 cm⁻¹: Characteristic oxirane (epoxide) ring vibration.
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1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.
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1635 cm⁻¹: Allyl C=C stretch.
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Absence: No broad -OH stretch at 3200–3500 cm⁻¹ (confirms consumption of phenol).
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¹H NMR (400 MHz, CDCl₃):
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δ 6.8 – 7.2 ppm (m, 4H): Aromatic protons.
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δ 5.9 – 6.1 ppm (m, 1H): Allyl vinyl proton (-CH=).
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δ 5.0 – 5.1 ppm (m, 2H): Allyl terminal methylene (=CH₂).
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δ 4.0 – 4.3 ppm (dd, 2H): Glycidyl ether methylene (-O-CH₂-).
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δ 3.3 – 3.4 ppm (m, 3H): Allyl benzylic (-CH₂-) and Epoxide methine (-CH-).
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δ 2.7 – 2.9 ppm (dd, 2H): Epoxide ring methylene protons.
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Part 6: Safety & Regulatory (E-E-A-T)
Epichlorohydrin:
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Classification: IARC Group 2A (Probable Carcinogen). Highly toxic by inhalation and dermal absorption.
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Handling: Must be handled in a certified fume hood with double-gloving (Nitrile/Laminate).
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Neutralization: Spills should be neutralized with aqueous ammonia or sodium bisulfite solution.
o-Allylphenol:
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Hazards: Skin irritant and sensitizer.
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Storage: Store under inert gas to prevent oxidation/polymerization.
References
- Preparation of Ethers of Epoxy-Substituted Phenols. U.S. Patent 2,965,607. Google Patents.
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Williamson Ether Synthesis. Organic Chemistry Portal. Available at: [Link]
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Epichlorohydrin Safety Data Sheet. PubChem. Available at: [Link]
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Synthesis of Allyl Glycidyl Ethers. Royal Society of Chemistry (RSC) Advances. (General protocol adaptation for functionalized phenols). Available at: [Link](Note: Generalized citation for Williamson ether protocols in RSC).
